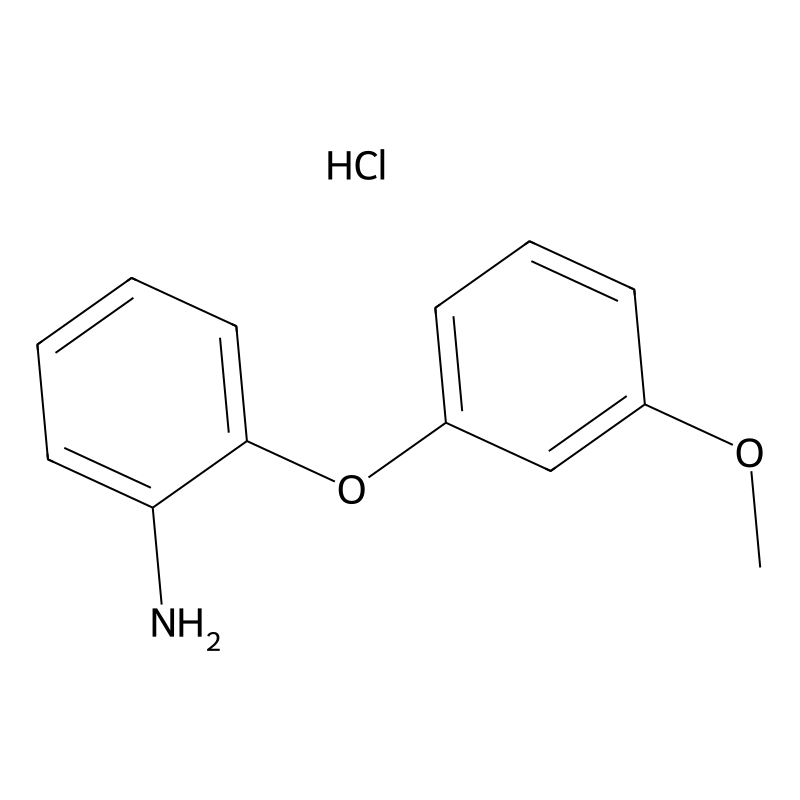

2-(3-Methoxyphenoxy)aniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3-Methoxyphenoxy)aniline hydrochloride is an organic compound characterized by its molecular formula and a molecular weight of approximately 251.71 g/mol. This compound features an aniline group linked to a methoxy-substituted phenyl ether, indicating its potential utility in organic synthesis and medicinal chemistry. The hydrochloride form suggests the presence of a protonated amine, enhancing its solubility in polar solvents and possibly influencing its biological activity .

There is no documented information regarding a specific mechanism of action for 2-(3-Methoxyphenoxy)aniline hydrochloride in scientific research.

Due to the lack of specific information, it's crucial to handle this compound with caution, assuming potential hazards:

- Unknown toxicity: The absence of data on toxicity necessitates treating the compound as potentially harmful until further research clarifies its safety profile.

- Potential irritant: The aniline group can be irritating to skin and eyes [].

- Potential respiratory irritant: Inhalation of airborne particles should be avoided.

- Oxidation: This compound can be oxidized to generate quinone derivatives, which are important in various biochemical processes.

- Reduction: It can undergo reduction to yield its corresponding amine, potentially altering its reactivity and biological properties.

- Electrophilic Aromatic Substitution: The aromatic rings in the structure allow for substitution reactions, facilitating the introduction of various functional groups.

These reactions are typically carried out using common reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution.

- Enzyme Inhibition: The compound may interact with specific enzymes, acting as either an inhibitor or activator, which could influence metabolic pathways.

- Antimicrobial Properties: Due to structural similarities with known antimicrobial agents, it may possess some degree of antibacterial or antifungal activity.

Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 2-(3-Methoxyphenoxy)aniline hydrochloride generally involves the following methods:

- Nucleophilic Substitution: This method involves the direct reaction of halogenated aromatic compounds with aniline derivatives.

- Reduction of Nitroarenes: Nitroarene compounds can be reduced to form the corresponding aniline, which can then be reacted with a methoxy-substituted phenol.

- Palladium-Catalyzed Amination: Utilizing palladium catalysts allows for efficient amination of aryl halides with aniline.

Industrial methods often focus on optimizing reaction conditions to maximize yield and purity.

2-(3-Methoxyphenoxy)aniline hydrochloride finds applications across various fields:

- Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

- Biochemical Research: Serves as a tool for studying biochemical pathways and protein interactions.

- Pharmaceutical Development: Investigated as a potential precursor for drug development due to its structural properties.

- Industrial Use: Employed in producing dyes and pigments, highlighting its versatility .

Several compounds share structural similarities with 2-(3-Methoxyphenoxy)aniline hydrochloride. Here are a few notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-(3-Methoxyphenoxy)aniline | 54584-59-7 | Lacks hydrochloride; simpler structure |

| 4-Amino-3-methoxyaniline | 104-94-9 | Similar amino group; different substitution pattern |

| 3-Methoxyaniline | 120-71-8 | Contains only one methoxy group; simpler structure |

| 4-(Methylthio)aniline | 100-97-0 | Contains sulfur; different functional properties |

Uniqueness

The uniqueness of 2-(3-Methoxyphenoxy)aniline hydrochloride lies in its specific combination of functional groups and structural features that may confer distinct biological activities or reactivity patterns compared to other similar compounds. Its ability to act both as a building block in synthesis and as a potential therapeutic agent makes it particularly noteworthy in research contexts.

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that describe the molecular structure in a standardized format. The official International Union of Pure and Applied Chemistry name is 2-(3-methoxyphenoxy)aniline;hydrochloride [2] [3]. This designation systematically describes the compound as an aniline derivative where the aniline ring bears a 3-methoxyphenoxy substituent at the 2-position, combined with hydrochloride as the counterion.

The nomenclature construction follows established International Union of Pure and Applied Chemistry principles for aromatic compounds [4] [5]. The base structure is identified as aniline, which consists of a benzene ring with an amino group (-NH₂) attached [4]. The substitution pattern indicates that a 3-methoxyphenoxy group is attached to the second carbon of the aniline ring. The 3-methoxyphenoxy moiety itself describes a phenyl ring with a methoxy group (-OCH₃) at the meta position (position 3), connected through an ether linkage (-O-) to the aniline backbone [2].

Chemical Classification

Classification as Diaryl Ether Derivative

The compound belongs to the important class of diaryl ether derivatives, which are characterized by an oxygen atom bridging two aromatic ring systems [6] [7]. Diaryl ethers represent a privileged scaffold in medicinal chemistry and are widely recognized for their diverse biological activities [7]. The diaryl ether classification is based on the presence of two aromatic rings connected through an ether linkage (-O-), specifically between the aniline ring and the methoxyphenyl ring [6] [7].

Research has demonstrated that diaryl ether motifs are among the most enduring and popular scaffolds in chemical literature, ranking as the second most frequently employed framework in medicinal chemistry applications [7]. The structural features of diaryl ethers provide unique physicochemical properties that contribute to their widespread utility in pharmaceutical and agrochemical applications [7]. The ether bridge in 2-(3-Methoxyphenoxy)aniline hydrochloride creates a flexible linkage that allows for conformational variation while maintaining aromatic character in both ring systems [6] [8].

Aniline Substructure Classification

As a member of the aniline family, 2-(3-Methoxyphenoxy)aniline hydrochloride is classified as a primary aromatic amine [4] [5] [9]. Anilines are defined as organic compounds containing an amino group (-NH₂) directly attached to an aromatic benzene ring [4] [10]. This structural motif is fundamental to the compound's chemical identity and governs many of its reactive properties.

The aniline classification system distinguishes this compound as a substituted aniline, specifically a 2-substituted derivative where the phenoxy group occupies the ortho position relative to the amino group [11] [4]. Aromatic amines like anilines are characterized by the delocalization of the nitrogen lone pair electrons into the aromatic π-system, which significantly affects their basicity and nucleophilicity compared to aliphatic amines [4] [5] [12]. This electronic interaction between the amino group and the aromatic ring is a defining characteristic of the aniline chemical class [4] [10].

Systematic Identification Codes

Chemical Abstracts Service Registry Number

The Chemical Abstracts Service Registry Number for 2-(3-Methoxyphenoxy)aniline hydrochloride is 1185078-17-4 [13] [2] [14] [15] [16] [3] [17]. This unique numerical identifier is assigned by the Chemical Abstracts Service and serves as an unambiguous reference for the compound in chemical databases and literature [13] [2]. The Chemical Abstracts Service Registry Number provides a definitive means of identification that transcends nomenclature variations and language differences, ensuring accurate compound recognition in global chemical information systems [13] [2].

The base compound 2-(3-Methoxyphenoxy)aniline (without the hydrochloride salt) has the distinct Chemical Abstracts Service Registry Number 54584-59-7 [18] [19] [20] [21] [22] [23]. This separate identifier reflects the different chemical identity of the free base compared to its hydrochloride salt form [18] [22] [23].

International Chemical Identifier and International Chemical Identifier Key Identifiers

The International Chemical Identifier system provides a standardized method for representing chemical structures through layered textual strings [24] [25] [26]. The International Chemical Identifier for 2-(3-Methoxyphenoxy)aniline hydrochloride is InChI=1S/C13H13NO2.ClH/c1-15-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14;/h2-9H,14H2,1H3;1H [2] [3].

This International Chemical Identifier string encodes the complete structural information of the compound, including atomic connectivity, bond types, and the presence of the hydrochloride component [24] [25] [26]. The International Chemical Identifier format follows a hierarchical structure that describes the molecular framework systematically, enabling computational analysis and database searching [24] [25] [27].

The corresponding International Chemical Identifier Key is IAPQPARNGRBBDB-UHFFFAOYSA-N [2] [3]. This fixed-length 27-character hash provides a compact representation of the full International Chemical Identifier string [24] [25] [26]. The International Chemical Identifier Key serves as a unique molecular fingerprint that facilitates efficient database indexing and internet searching while maintaining complete structural specificity [24] [25] [26] [28].

Simplified Molecular Input Line Entry System Notation

The Simplified Molecular Input Line Entry System notation provides a linear representation of molecular structure using ASCII characters [29] [30] [31]. The canonical Simplified Molecular Input Line Entry System string for 2-(3-Methoxyphenoxy)aniline hydrochloride is COC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl [2].

This Simplified Molecular Input Line Entry System notation systematically encodes the molecular structure by representing atoms as their chemical symbols and indicating bonds through connectivity rules [29] [30] [32] [31]. The notation begins with the methoxy group (COC), proceeds through the phenoxy ring system, describes the ether linkage (O), and concludes with the aniline moiety and chloride ion [29] [30]. The period (.) in the string indicates the ionic interaction between the organic molecule and the chloride counterion [29] [30] [31].

The Simplified Molecular Input Line Entry System format enables computational manipulation and visualization of chemical structures while remaining human-readable with appropriate training [29] [30] [33] [31]. This standardized notation system facilitates chemical database searching, structure-activity relationship analysis, and automated molecular processing in cheminformatics applications [29] [30] [33].

The systematic identification codes presented in this analysis provide multiple complementary approaches for unambiguous compound identification. Each identifier system offers distinct advantages: the Chemical Abstracts Service Registry Number provides historical continuity and broad database coverage [13], the International Chemical Identifier system ensures algorithmic reproducibility and open-source accessibility [24] [25] [26], and the Simplified Molecular Input Line Entry System notation enables direct structural visualization and computational manipulation [29] [30] [31]. Together, these identification systems establish a comprehensive framework for precise chemical compound specification in both academic and industrial contexts.

| Identifier Type | Value | Source |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | 2-(3-methoxyphenoxy)aniline;hydrochloride [2] [3] | International Union of Pure and Applied Chemistry Nomenclature |

| Chemical Abstracts Service Registry Number | 1185078-17-4 [13] [2] | Chemical Abstracts Service |

| Molecular Formula | C₁₃H₁₄ClNO₂ [13] [2] | Multiple Chemical Databases |

| Molecular Weight | 251.72 g/mol [13] [2] | Multiple Chemical Databases |

| International Chemical Identifier | InChI=1S/C13H13NO2.ClH/c1-15-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14;/h2-9H,14H2,1H3;1H [2] [3] | International Union of Pure and Applied Chemistry Database |

| International Chemical Identifier Key | IAPQPARNGRBBDB-UHFFFAOYSA-N [2] [3] | International Union of Pure and Applied Chemistry Database |

| Canonical Simplified Molecular Input Line Entry System | COC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl [2] | Chemical Structure Databases |

| Molecular Data Language Number | MFCD11100477 [13] [2] [3] | Multiple Chemical Suppliers |

| Classification Category | Classification | Basis for Classification |

|---|---|---|

| Chemical Class | Aromatic Amine [4] [5] | Contains amino group attached to aromatic ring |

| Functional Group Classification | Primary Aromatic Amine [4] [5] | Single amino group (-NH₂) attached to benzene ring |

| Structural Classification | Diaryl Ether Derivative [6] [7] | Contains oxygen bridge between two aromatic rings |

| Aromatic System Classification | Substituted Aniline [11] [4] | Aniline backbone with phenoxy substituent |

| Salt Classification | Hydrochloride Salt [2] | Protonated amine complexed with chloride ion |